- Novel synthesis of benzofuran- and indol-2-yl-methanamine derivativesTetrahedron Letters, 2015, 56(1), 89-94,
Cas no 89302-15-8 (2-(5-methoxy-2-nitrophenyl)acetonitrile)

89302-15-8 structure
Nome do Produto:2-(5-methoxy-2-nitrophenyl)acetonitrile
2-(5-methoxy-2-nitrophenyl)acetonitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzeneacetonitrile,5-methoxy-2-nitro-
- 2-(5-methoxy-2-nitrophenyl)acetonitrile
- 2-NITRO-5-METHOXYPHENYLACETONITRILE
- (5-methoxy-2-nitrophenyl)acetonitrile
- 2-(2-nitro-5-methoxyphenyl)acetonitrile
- 5-methoxy-2-nitrobenzeneacetonitrile
- Benzeneacetonitrile,5-methoxy-2-nitro
- (5-Methoxy-2-nitro-phenyl)-acetonitrile
- 5-Methoxy-2-nitrobenzeneacetonitrile (ACI)
- 5-Methoxy-2-nitrophenylacetonitrile
- AB16549
- CS-0237047
- EN300-177016
- AC-12268
- AS-43149
- MFCD03840728
- AAPROLSGJIZKSF-UHFFFAOYSA-N
- AKOS005203191
- 89302-15-8
- Z1198163390
- (5-methoxy-2-nitrophenyl)-acetonitrile
- SCHEMBL2260013
- DTXSID50446398
- (5-Methoxy-2-nitro-phenyl)acetonitrile
-
- MDL: MFCD03840728
- Inchi: 1S/C9H8N2O3/c1-14-8-2-3-9(11(12)13)7(6-8)4-5-10/h2-3,6H,4H2,1H3
- Chave InChI: AAPROLSGJIZKSF-UHFFFAOYSA-N
- SMILES: N#CCC1C([N+](=O)[O-])=CC=C(OC)C=1
Propriedades Computadas
- Massa Exacta: 192.05300
- Massa monoisotópica: 192.05349212g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 3
- Complexidade: 253
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.4
- Superfície polar topológica: 78.8Ų
Propriedades Experimentais
- Densidade: 1.268
- Ponto de ebulição: 366.9°C at 760 mmHg
- Ponto de Flash: 175.7°C
- Índice de Refracção: 1.559
- PSA: 78.84000
- LogP: 2.19268
2-(5-methoxy-2-nitrophenyl)acetonitrile Informações de segurança
2-(5-methoxy-2-nitrophenyl)acetonitrile Dados aduaneiros
- CÓDIGO SH:2926909090
- Dados aduaneiros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(5-methoxy-2-nitrophenyl)acetonitrile Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB450126-1g |
2-(5-Methoxy-2-nitrophenyl)acetonitrile, 95%; . |
89302-15-8 | 95% | 1g |
€540.40 | 2025-02-27 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0156-5g |
(5-Methoxy-2-nitro-phenyl)-acetonitrile |
89302-15-8 | 96% | 5g |
¥10422.78 | 2025-01-21 | |
TRC | M266658-250mg |
2-(5-methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 250mg |
$ 320.00 | 2022-06-04 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0156-100mg |
(5-Methoxy-2-nitro-phenyl)-acetonitrile |
89302-15-8 | 96% | 100mg |
992.21CNY | 2021-05-08 | |
TRC | M266658-50mg |
2-(5-methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 50mg |
$ 95.00 | 2022-06-04 | ||
abcr | AB450126-5 g |
2-(5-Methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 5g |
€1,213.00 | 2022-06-10 | ||
Enamine | EN300-177016-5.0g |
2-(5-methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 95.0% | 5.0g |
$750.0 | 2025-02-20 | |
eNovation Chemicals LLC | D966616-100mg |
(5-Methoxy-2-nitro-phenyl)-acetonitrile |
89302-15-8 | 95% | 100mg |
$190 | 2024-07-28 | |
Enamine | EN300-177016-0.5g |
2-(5-methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 95.0% | 0.5g |
$195.0 | 2025-02-20 | |
Cooke Chemical | BD8762347-1g |
2-(5-Methoxy-2-nitrophenyl)acetonitrile |
89302-15-8 | 96% | 1g |
RMB 2233.60 | 2025-02-20 |
2-(5-methoxy-2-nitrophenyl)acetonitrile Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; -24 °C; 2.5 h, -24 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Solvents: Ethanol ; 4 h, rt
Referência
- Palladium-Catalyzed Dual Annulation: A Method for the Synthesis of NorneocryptolepineOrganic Letters, 2019, 21(6), 1730-1734,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; -24 °C; 2.5 h, -24 °C
Referência
- Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild ConditionsOrganic Letters, 2016, 18(21), 5508-5511,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Water
Referência
- Synthesis of mitomycin C analogs. 2. Introduction of a leaving group at C-1 and oxidation of the aromatic ring in 2,3,9,9a-tetrahydro-1H-pyrrolo[1,2-a]indolesJournal of Organic Chemistry, 1985, 50(20), 3797-806,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Referência
- An improved synthesis of 3-methyl-5-hydroxy protected indolesSynthetic Communications, 1994, 24(6), 839-48,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Referência
- Azomethine Ylide Cycloaddition/Reductive Heterocyclization Approach to Oxindole Alkaloids: Asymmetric Synthesis of (-)-HorsfilineJournal of Organic Chemistry, 2001, 66(25), 8447-8453,
Synthetic Routes 7
Condições de reacção
Referência
- Reactions of organic anions. Part 110. Vicarious nucleophilic substitution of hydrogen in nitroarenes with α-substituted nitriles and esters. Direct α-cyanoalkylation and α-carbalkoxyalkylation of nitroarenesJournal of Organic Chemistry, 1984, 49(9), 1494-9,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Referência
- Reactions of organic anions. 147. Simple and general synthesis of hydroxy- and methoxyindoles via vicarious nucleophilic substitution of hydrogenLiebigs Annalen der Chemie, 1988, (3), 203-8,
2-(5-methoxy-2-nitrophenyl)acetonitrile Raw materials
- Ethyl 2-cyano-2-(5-methoxy-2-nitrophenyl)acetate
- 2-(dimethylcarbamothioyl)sulfanylacetonitrile
- 4-Chlorophenoxyacetonitrile
- 2-(BROMOMETHYL)-4-METHOXY-1-NITROBENZENE
2-(5-methoxy-2-nitrophenyl)acetonitrile Preparation Products
2-(5-methoxy-2-nitrophenyl)acetonitrile Literatura Relacionada
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
89302-15-8 (2-(5-methoxy-2-nitrophenyl)acetonitrile) Produtos relacionados
- 1261451-45-9(3-(2-Chloro-3-(difluoromethoxy)benzoyl)pyridine)
- 896365-21-2(2-methanesulfonyl-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2172536-00-2(1-(1-Hydroxy-4,4-dimethylcyclohexyl)cyclopropane-1-carboxylic acid)
- 1261982-66-4(2(1H)-Pyridinone, 5-[3-(1-pyrrolidinylsulfonyl)phenyl]-)
- 88495-55-0((3S)-piperidine-3-carboxamide)
- 901021-59-8(8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)
- 940998-34-5(5-(4-benzylpiperidin-1-yl)-2-4-(pyrrolidine-1-sulfonyl)phenyl-1,3-oxazole-4-carbonitrile)
- 2648965-88-0([4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl fluoride)
- 1873552-47-6(5-bromo-2-cyano-N-propylbenzene-1-sulfonamide)
- 1019585-19-3(N-cyclopentyl-2,5-difluoroaniline)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:89302-15-8)2-(5-methoxy-2-nitrophenyl)acetonitrile

Pureza:99%
Quantidade:1g
Preço ($):322.0
atkchemica
(CAS:89302-15-8)2-(5-methoxy-2-nitrophenyl)acetonitrile

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito